molecular formula C10H11NO B12982224 1-Methylindoline-2-carbaldehyde

1-Methylindoline-2-carbaldehyde

Cat. No.: B12982224
M. Wt: 161.20 g/mol
InChI Key: XCUGQPGBPGIMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 1-Methylindoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted indole derivatives .

Mechanism of Action

The mechanism of action of 1-Methylindoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its indole ring structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 1-Methylindoline-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

1-methyl-2,3-dihydroindole-2-carbaldehyde

InChI

InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-5,7,9H,6H2,1H3

InChI Key

XCUGQPGBPGIMKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC2=CC=CC=C21)C=O

Origin of Product

United States

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